molecular formula C7H5BrN2S B1287554 7-Bromo-1,3-benzothiazol-2-amine CAS No. 20358-05-8

7-Bromo-1,3-benzothiazol-2-amine

Cat. No. B1287554
CAS RN: 20358-05-8
M. Wt: 229.1 g/mol
InChI Key: YHKASBDRJLTLHH-UHFFFAOYSA-N
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Description

7-Bromo-1,3-benzothiazol-2-amine is a chemical compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of a bromine atom at the 7th position and an amino group at the 2nd position on the benzothiazole ring structure is characteristic of this compound.

Synthesis Analysis

The synthesis of benzothiazoles, including derivatives such as 7-Bromo-1,3-benzothiazol-2-amine, can be achieved through various methods. One practical approach involves the reaction of 2-bromoanilides with an alkyl thiolate using a palladium catalyst, followed by conversion to benzothiazoles under basic or acidic conditions . Another method includes the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford substituted benzimidazoles, which are structurally related to benzothiazoles .

Molecular Structure Analysis

The molecular structure of 7-Bromo-1,3-benzothiazol-2-amine consists of a benzothiazole core with a bromine atom and an amino group as substituents. The positioning of these groups is crucial for the chemical reactivity and potential applications of the compound. The structure elucidations of similar compounds are often based on NMR techniques and other spectral studies .

Chemical Reactions Analysis

Benzothiazoles, including brominated derivatives, can undergo various chemical reactions. For instance, 7-Bromo-2H-1,4-benzothiazine-3,5,8(4H)-trione, a related compound, can participate in Diels-Alder reactions to afford naphthothiazine derivatives . Additionally, 2-bromo substituted thiadiazolo-pyrimidinones can be prepared by cyclocondensation and displacement of bromo substituents with primary or secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1,3-benzothiazol-2-amine are influenced by its molecular structure. The presence of the bromine atom can make the compound suitable for further chemical transformations, such as the introduction of a bromodifluoromethyl group at the thiazole ring . The conversion of benzothiazines into sulfones, a process that involves oxidation, is another example of chemical modification that affects the physical and chemical properties of the compound .

Scientific Research Applications

Anti-Tubercular Compounds

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs .
  • Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
  • Results: The new benzothiazole derivatives showed better inhibition potency against M. tuberculosis compared to standard reference drugs .

Radiosensitizers and Anticarcinogenic Compounds

  • Scientific Field: Cancer Research
  • Application Summary: Imidazo[2,1-b][1,3]benzothiazole derivatives, which can be synthesized from 7-Bromo-1,3-benzothiazol-2-amine, have been studied as potential radiosensitizers and anticarcinogenic compounds .
  • Methods of Application: The activity of these compounds is determined against human liver cancer Hep G2 cell line, two parental melanoma cell lines (human melanoma cell line, A375C and mouse melanoma cell line, A375C) .
  • Results: The compounds 7-sulfonamide-2-(4-fluorophenyl)imidazo[2,1-b][1,3]benzothiazole (3f, IC50=0.097 μM) and 7-sulfonamide-2-(4-methylphenyl)imidazo[2,1-b][1,3]benzothiazole (3g, IC50=0.114 μM) exhibited considerable in vitro anticancer activity against Hep G2 cell line .

Anti-Bacterial and Anti-Fungal Compounds

  • Scientific Field: Microbiology
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-bacterial and anti-fungal activities .
  • Methods of Application: The activity of these compounds is determined against various bacterial and fungal strains .
  • Results: The new benzothiazole derivatives showed better inhibition potency against various bacterial and fungal strains compared to standard reference drugs .

Anti-Oxidant Compounds

  • Scientific Field: Biochemistry
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-oxidant activities .
  • Methods of Application: The activity of these compounds is determined using various in vitro and in vivo antioxidant assays .
  • Results: The new benzothiazole derivatives showed better anti-oxidant activity compared to standard reference drugs .

Anti-Diabetic Compounds

  • Scientific Field: Endocrinology
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-diabetic activities .
  • Methods of Application: The activity of these compounds is determined using various in vitro and in vivo diabetic assays .
  • Results: The new benzothiazole derivatives showed better anti-diabetic activity compared to standard reference drugs .

Anti-Inflammatory Compounds

  • Scientific Field: Immunology
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-inflammatory activities .
  • Methods of Application: The activity of these compounds is determined using various in vitro and in vivo inflammatory assays .
  • Results: The new benzothiazole derivatives showed better anti-inflammatory activity compared to standard reference drugs .

Anti-Microbial Compounds

  • Scientific Field: Microbiology
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-microbial activities .
  • Methods of Application: The activity of these compounds is determined against various microbial strains .
  • Results: The new benzothiazole derivatives showed better inhibition potency against various microbial strains compared to standard reference drugs .

Anti-HIV Compounds

  • Scientific Field: Virology
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-HIV activities .
  • Methods of Application: The activity of these compounds is determined using various in vitro and in vivo HIV assays .
  • Results: The new benzothiazole derivatives showed better anti-HIV activity compared to standard reference drugs .

Anti-Parkinson Compounds

  • Scientific Field: Neurology
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-parkinson activities .
  • Methods of Application: The activity of these compounds is determined using various in vitro and in vivo Parkinson’s disease assays .
  • Results: The new benzothiazole derivatives showed better anti-parkinson activity compared to standard reference drugs .

Anti-Leishmanial Compounds

  • Scientific Field: Parasitology
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-leishmanial activities .
  • Methods of Application: The activity of these compounds is determined against various Leishmania species .
  • Results: The new benzothiazole derivatives showed better inhibition potency against various Leishmania species compared to standard reference drugs .

Angiogenesis Inhibitors

  • Scientific Field: Oncology
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their angiogenesis inhibitory activities .
  • Methods of Application: The activity of these compounds is determined using various in vitro and in vivo angiogenesis assays .
  • Results: The new benzothiazole derivatives showed better angiogenesis inhibitory activity compared to standard reference drugs .

Anti-Malarial Compounds

  • Scientific Field: Parasitology
  • Application Summary: Benzothiazole derivatives have been synthesized and studied for their anti-malarial activities .
  • Methods of Application: The activity of these compounds is determined against various Plasmodium species .
  • Results: The new benzothiazole derivatives showed better inhibition potency against various Plasmodium species compared to standard reference drugs .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Benzothiazole derivatives have been found to exhibit a wide range of biological activities . Therefore, there is much scope in benzothiazole derivatives as a source of molecular targets . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .

properties

IUPAC Name

7-bromo-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHKASBDRJLTLHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605933
Record name 7-Bromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,3-benzothiazol-2-amine

CAS RN

20358-05-8
Record name 7-Bromo-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20358-05-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture (562 mg, 2.07 mmol) of N-(7-bromobenzo[d]thiazol-2-yl)acetamide and N-(6-bromobenzo[d]thiazol-2-yl)acetamide were suspended in MeOH (10 mL) and water (2 mL), sodium hydroxide (468.1 mg, 11.70 mmol) were added. The flask was fit with a reflux condenser and placed in a preheated oil bath (78° C.-80° C.) and stirred under nitrogen for 90 minutes. The reaction was cooled to RT and treated with 5N HCl to lower the pH to about 2. The suspension was filtered, and the solid was washed with water. The filtrate was treated with saturated sodium bicarbonate to adjust pH to about 7, and it was filtered again. The solid was collected and purified on an HPLC (10-95% MeCN/water with 0.1% TFA over 40 minutes) to provide 7-bromobenzo[d]thiazol-2-amine (550.3 mg).
Name
N-(7-bromobenzo[d]thiazol-2-yl)acetamide
Quantity
562 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
468.1 mg
Type
reactant
Reaction Step Five
Name
Quantity
2 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

1-(3-Bromophenyl)-2-thiourea (Oakwood Products, Inc., West Columbia, S.C.; 2.479 g, 10.73 mmol) was suspended in MeCN (200 mL) and cooled in an ice water bath under nitrogen. Then, a solution of bromine (1.1 mL, 21 mmol) in acetic acid (10 mL) was added dropwise over 15 minutes. The reaction was stirred while being cooled in an ice water bath for 30 minutes, then allowed to warm to RT while stirring over the weekend. The resulting precipitate was filtered and the solid was washed with Et2O to afford the mixture (2.5 g, 100% yield) of 7-bromobenzo[d]thiazol-2-amine and 6-bromobenzo[d]thiazol-2-amine in a 1:2 ratio. MS (ESI pos. ion) m/z: 229 (MH+, 79Br), 231 (MH+, 81Br). Calculated exact mass for C7H5BrN2S: 228 (79Br), 230 (81Br).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.479 g
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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